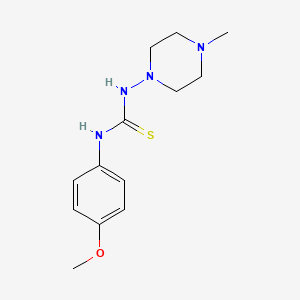
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MPPT, is a chemical compound that has been studied extensively for its potential therapeutic applications in various diseases. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea involves the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer, this compound inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). This compound also induces apoptosis in cancer cells by activating the caspase pathway. In diabetes, this compound improves glucose metabolism by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting the activity of phosphatase and tensin homolog (PTEN). In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of glucose metabolism and insulin sensitivity, and neuroprotective effects. This compound has also been shown to inhibit oxidative stress and inflammation, which are implicated in various diseases.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for lab experiments, including its high purity and yield, well-established synthesis methods, and well-studied mechanism of action. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, including its potential applications in other diseases, such as cardiovascular diseases and autoimmune disorders. The development of novel formulations and delivery systems for this compound may also improve its bioavailability and efficacy. Additionally, the investigation of the synergistic effects of this compound with other drugs or therapies may enhance its therapeutic potential. Finally, the elucidation of the molecular targets and pathways of this compound may provide insights into the underlying mechanisms of various diseases and facilitate the development of novel therapies.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been achieved using various methods, including the reaction of 4-methoxyphenyl isothiocyanate with 4-methylpiperazine in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 4-methylpiperazine with thiourea followed by the reaction with 4-methoxyphenyl isocyanate. These methods have been optimized to yield high purity and yield of this compound.
Scientific Research Applications
N-(4-methoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c1-16-7-9-17(10-8-16)15-13(19)14-11-3-5-12(18-2)6-4-11/h3-6H,7-10H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVIISKIDNMBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5813960.png)
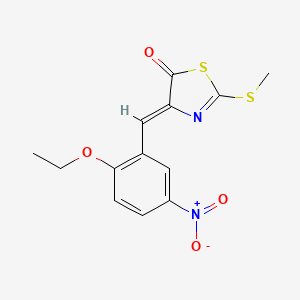
![N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B5813974.png)
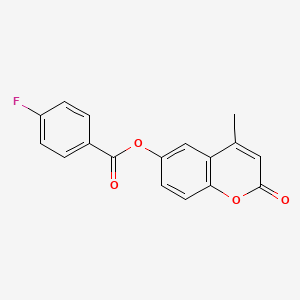
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5813992.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5814010.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)
![3-[(4-chlorophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5814015.png)
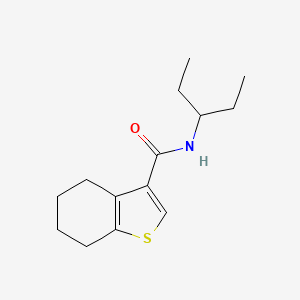

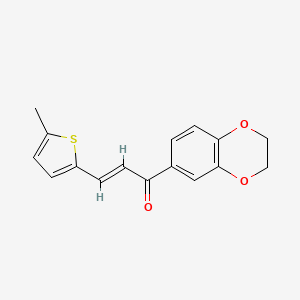

![ethyl 3-[(dichloroacetyl)amino]benzoate](/img/structure/B5814042.png)